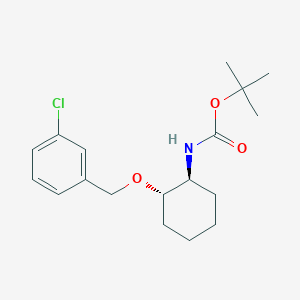
tert-Butyl ((1S,2S)-2-((3-chlorobenzyl)oxy)cyclohexyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl ((1S,2S)-2-((3-chlorobenzyl)oxy)cyclohexyl)carbamate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
科学的研究の応用
Environmental Implications and Remediation Techniques
- Decomposition in Cold Plasma Reactors: MTBE, a common oxygenate in gasoline, poses environmental concerns. Research has explored using radio frequency (RF) plasma reactors for decomposing MTBE by adding hydrogen, showcasing a novel method for treating environmental contaminants (Hsieh et al., 2011).
- Fate in Subsurface Environments: The fate of fuel oxygenates like MTBE and tert-butyl alcohol (TBA) in subsurface environments has been extensively studied. These compounds show biodegradability under various conditions, but their degradation rates and pathways, especially under anoxic conditions, remain inadequately understood (Schmidt et al., 2004).
Industrial Applications and Effects
- Use in Fuel and Its Environmental Behavior: MTBE is a prominent fuel additive used to enhance fuel performance and reduce hazardous emissions. It's crucial to understand the behavior and fate of MTBE in various environments, as it can significantly affect both industrial applications and environmental health (Squillace et al., 1997).
- Impact on Groundwater: Due to its high solubility in water and low biodegradation potential, MTBE has become a considerable groundwater contaminant. Tracking its concentration over time can provide valuable insights into the effectiveness of cleanup efforts and natural attenuation processes (Rong et al., 2005).
特性
IUPAC Name |
tert-butyl N-[(1S,2S)-2-[(3-chlorophenyl)methoxy]cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClNO3/c1-18(2,3)23-17(21)20-15-9-4-5-10-16(15)22-12-13-7-6-8-14(19)11-13/h6-8,11,15-16H,4-5,9-10,12H2,1-3H3,(H,20,21)/t15-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMQHMCDGRXMPK-HOTGVXAUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1OCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1OCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((1S,2S)-2-((3-chlorobenzyl)oxy)cyclohexyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-{2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2479802.png)
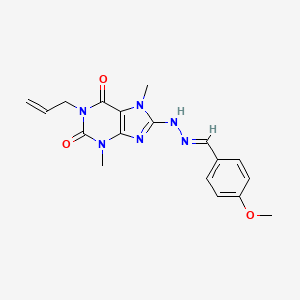
![1-(3,4-dimethylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2479805.png)
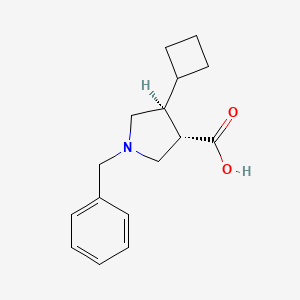
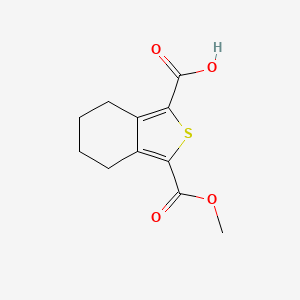
![[3-(3-Fluoropyridin-4-yl)oxypyrrolidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone](/img/structure/B2479809.png)
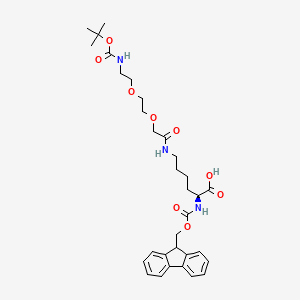
![3-methyl-N-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]benzamide](/img/structure/B2479814.png)
![2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2479815.png)
![N-[3-Acetyl-6-(3-methylbutyl)-7-oxospiro[1,3,4-thiadiazoline-2,3'-indoline]-5-yl]acetamide](/img/structure/B2479817.png)
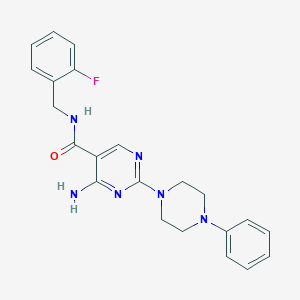
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-fluorobenzamide](/img/structure/B2479822.png)
![2-chloro-6-fluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2479823.png)
![Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B2479825.png)